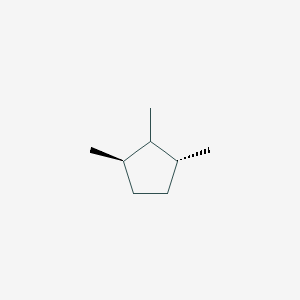

(1R,3R)-1,2,3-trimethylcyclopentane

Description

Properties

CAS No. |

15890-40-1 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(1S,3S)-1,2,3-trimethylcyclopentane |

InChI |

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 |

InChI Key |

VCWNHOPGKQCXIQ-BQBZGAKWSA-N |

SMILES |

CC1CCC(C1C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H](C1C)C |

Canonical SMILES |

CC1CCC(C1C)C |

Synonyms |

cis-1,2,trans-1,3-1,2,3-Trimethyl-cyclopentane; (1α,2α,3β)-1,2,3-Trimethyl-cyclopentane |

vapor_pressure |

32.0 [mmHg] |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts, particularly Pd(OAc)₂, are effective for semihydrogenation of alkynes to alkenes and subsequent full hydrogenation to alkanes. In a study by Zhang et al., Pd(OAc)₂ with di-tert-butylphosphinous chloride (t-Bu₂PCl) facilitated trans-selective hydrogenation of alkynes using H₂O as a hydrogen donor. Applied to cyclopentene derivatives, this system achieves syn-addition of hydrogen, preserving the trans-configuration of methyl groups.

Reaction Conditions:

Platinum-Catalyzed Hydrogenation

Platinum oxide (PtO₂) under high-pressure H₂ gas (1–2 atm) provides an alternative pathway. This method is less stereoselective but offers higher reaction rates.

Reaction Conditions:

Transfer Hydrogenation Using H₂O

Innovative transfer hydrogenation methods using H₂O as a hydrogen donor have emerged, reducing reliance on hazardous H₂ gas.

Pd-Catalyzed Transfer Hydrogenation

The Pd(OAc)₂/t-Bu₂PCl system enables stereoretentive hydrogenation of 1,2,3-trimethylcyclopentene. THF acts as both solvent and reductant, while H₂O donates hydrogen atoms.

Key Advantages:

-

Avoids high-pressure H₂ gas

-

Tunable stereoselectivity via ligand modulation

-

Environmentally benign protocol

Limitations:

Stereochemical Control Strategies

Achieving the (1R,3R) configuration demands precise control over reaction geometry and catalyst design.

Ligand-Mediated Stereoselectivity

Ligands such as t-Bu₂PCl enforce trans-addition of hydrogen by stabilizing Pd–H intermediates in a planar transition state. Conversely, triethanolamine (TEOA) and sodium acetate (NaOAc) promote cis-addition, underscoring the ligand’s role in stereochemical outcomes.

Conformational Analysis of Cyclopentane

The cyclopentane ring adopts a puckered conformation to minimize eclipsing interactions between methyl groups. Computational studies suggest that the (1R,3R) isomer favors a twist-boat conformation, reducing steric strain by 12–15 kJ/mol compared to planar geometries.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1,2,3-trimethylcyclopentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can further saturate the compound or modify its functional groups.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Formation of halogenated cyclopentanes.

Scientific Research Applications

(1R,3R)-1,2,3-trimethylcyclopentane has various applications in scientific research:

Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-1,2,3-trimethylcyclopentane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Key Comparisons :

- Positional Isomers: (1R,3R)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid (CAS 560-09-8): Features two carboxylic acid groups and methyl substituents at positions 1, 2, and 2. The additional polar functional groups enhance solubility in polar solvents and reactivity in acid-base reactions, unlike the purely hydrocarbon target compound . (1R,3S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid (CAS 124-83-4): A stereoisomer of the above, with (1R,3S) configuration.

- Stereoisomers: (1R,3S)-1,3-Diamino-1,2,2-trimethylcyclopentane: Derived from camphoric acid, this diamine features amino groups and a (1R,3S) configuration. Its ability to form Schiff base ligands for metal complexes (e.g., Cu–Ln heterometallic chains) contrasts with the inert hydrocarbon nature of the target compound .

Table 1: Structural and Stereochemical Comparison

| Compound Name | Molecular Formula | Substituents | Stereochemistry | Key Features |

|---|---|---|---|---|

| (1R,3R)-1,2,3-Trimethylcyclopentane | C₈H₁₆ | 1,2,3-methyl | (1R,3R) | Hydrocarbon, nonpolar, chiral centers |

| (1R,3R)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid | C₁₀H₁₆O₄ | 1,2,2-methyl; 1,3-COOH | (1R,3R) | Polar, acidic, higher solubility |

| (1R,3S)-1,3-Diamino-1,2,2-trimethylcyclopentane | C₈H₁₈N₂ | 1,2,2-methyl; 1,3-NH₂ | (1R,3S) | Ligand for metal complexes, bioactive |

Functionalized Derivatives

Phosphine-Containing Derivatives :

- (1R,3R)-Bis(diphenylphosphinoxymethyl)-2,2,3-trimethylcyclopentane (16): This derivative incorporates bulky diphenylphosphine groups, enabling its use as a chiral ligand in rhodium-catalyzed hydrogenation. However, its enantioselectivity remains low (~35% e.e.), likely due to conformational flexibility in the cyclopentane backbone .

- CRC-PHOS (8) : A lactone-phosphine hybrid derived from camphanic acid. Its rigid conformation (dihedral angle ~165°) limits metal coordination efficiency compared to simpler cyclopentane-based ligands .

Hydroxymethyl and Carbaldehyde Derivatives :

- (1S,3R)-3-(Hydroxymethyl)cyclopentane (CAS 147698-13-3): The hydroxymethyl group introduces polarity, making it suitable for pharmaceutical intermediates. Its molecular weight (355.47 g/mol) and complex structure contrast with the target compound’s simplicity .

- (1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde: Features an ethyl group and a carbaldehyde moiety, enabling participation in aldol reactions. The (1R,2S,3R) configuration adds another layer of stereochemical complexity .

Table 2: Functional Group Comparison

| Compound Name | Functional Groups | Applications | Key Differences from Target Compound |

|---|---|---|---|

| This compound | None (hydrocarbon) | Organic synthesis, chiral templates | Non-reactive, low polarity |

| CRC-PHOS (8) | Lactone, phosphine | Catalysis (low e.e.) | Bulky, rigid, metal-coordinating |

| (1R,3S)-Camphoric acid derivative | Amino, Schiff base | Magnetic materials, ferroelectrics | Bioactive, coordination chemistry |

Physicochemical Properties

- Polarity: Derivatives with carboxylic acids (e.g., CAS 560-09-8) or hydroxymethyl groups (CAS 147698-13-3) exhibit higher polarity than the target compound, leading to greater solubility in polar solvents like water or ethanol .

- Molecular Weight: Functionalized derivatives (e.g., C₂₅H₂₅NO in ) have significantly higher molecular weights (~355 g/mol) compared to the target compound (112.21 g/mol), affecting their volatility and diffusion properties .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1R,3R)-1,2,3-trimethylcyclopentane, and how is stereochemical purity ensured?

- Synthesis typically involves catalytic hydrogenation or stereoselective alkylation of cyclopentane precursors. For example, analogous trimethylcyclopentane derivatives are synthesized via Pd-catalyzed coupling or chiral resolution techniques . Optical rotation ([α]D) and NMR spectroscopy (¹H/¹³C) are critical for confirming stereochemistry and purity, as demonstrated in studies of structurally similar N-heterocyclic amides .

Q. What physicochemical properties (e.g., boiling point, density) are reported for this compound, and how should discrepancies in literature data be addressed?

- Reported properties include a molecular weight of 112.21 g/mol (C₈H₁₆) , boiling point of 116.3±7.0 °C, and density of 0.8±0.1 g/cm³ . Discrepancies in values (e.g., flash point: 9.2±11.7 °C vs. NIST data for isomers ) necessitate validation via comparative analysis with high-purity standards or computational methods like QSPR (Quantitative Structure-Property Relationship) .

Q. How is the compound characterized using spectroscopic techniques?

- ¹H and ¹³C NMR are primary tools for structural elucidation. For example, methyl group resonances in analogous cyclopentanes appear between δ 0.8–1.5 ppm in ¹H NMR, while cyclopentane carbons range from δ 20–35 ppm in ¹³C NMR . Chiral HPLC or polarimetry ([α]D) can further confirm enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.